4-Chloro Perphenazine
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Overview
Description
4-Chloro Perphenazine is a derivative of perphenazine, a typical antipsychotic drug classified as a piperazinyl phenothiazine. It is primarily used in the treatment of schizophrenia and for the control of severe nausea and vomiting . The compound is known for its high potency at the dopamine-2 (D2) receptor, making it a medium-potency antipsychotic .
Scientific Research Applications
4-Chloro Perphenazine has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry.
Biology: Studied for its effects on neurotransmitter receptors.
Medicine: Investigated for its potential in treating various psychiatric disorders.
Industry: Utilized in the development of new antipsychotic drugs
Mechanism of Action
Target of Action
4-Chloro Perphenazine, a derivative of Perphenazine, primarily targets dopamine D1 and D2 receptors in the brain . These receptors play a crucial role in regulating mood, behavior, and cognition. By binding to these receptors, this compound can influence these functions.
Mode of Action
This compound acts as an antagonist at dopamine D1 and D2 receptors . This means it binds to these receptors and inhibits their activity. The compound’s anti-emetic effect is predominantly due to the blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center .
Biochemical Pathways
It’s known that phenothiazines, the class of drugs to which this compound belongs, interfere with the action of dopamine, a neurotransmitter in the brain . This interference can affect various pathways and have downstream effects on mood, behavior, and cognition.
Pharmacokinetics
For perphenazine, peak plasma concentrations are observed between 1 to 3 hours after oral administration . The plasma elimination half-life of Perphenazine is between 9 and 12 hours . These properties can impact the bioavailability of the drug and its therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on dopamine receptors. By inhibiting the activity of these receptors, this compound can help manage the manifestations of psychotic disorders and control severe nausea and vomiting .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Chloro Perphenazine, like Perphenazine, is believed to interact with dopamine D2 receptors . It acts as an antagonist, blocking the activity of these receptors . This interaction plays a crucial role in its function in biochemical reactions .
Cellular Effects
The cellular effects of this compound are likely to be similar to those of Perphenazine. Perphenazine is known to have sedating and anxiolytic properties, making it useful for the treatment of agitated psychotic patients . It’s plausible that this compound may have similar effects on cell function.
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its binding to dopamine D2 receptors, acting as an antagonist . This could potentially lead to changes in gene expression, enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
Perphenazine has a half-life of 8-12 hours, but it can range up to 20 hours . This suggests that this compound may also have a prolonged effect on cellular function.
Dosage Effects in Animal Models
Studies on Perphenazine have shown that it alleviates symptoms in animal models of dermatitis .
Metabolic Pathways
This compound is likely metabolized in the liver, similar to Perphenazine . The metabolic pathways involved may include sulfoxidation, hydroxylation, dealkylation, and glucuronidation .
Preparation Methods
The synthesis of 4-Chloro Perphenazine involves several steps, including the condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, and oxidative cyclization of 1,2-diaminobenzene . Industrial production methods often use toluene and dimethylbenzene as solvents, followed by a series of washing, pickling, alkali cleaning, and crystallization steps to obtain the final product .
Chemical Reactions Analysis
4-Chloro Perphenazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used
Comparison with Similar Compounds
4-Chloro Perphenazine is often compared with other phenothiazine derivatives such as chlorpromazine and fluphenazine. While all these compounds share a similar core structure, this compound is unique due to its higher potency and specific binding affinity for dopamine receptors . Other similar compounds include:
- Chlorpromazine
- Fluphenazine
- Prochlorperazine
These comparisons highlight the unique pharmacological properties and therapeutic potential of this compound .
Properties
IUPAC Name |
2-[4-[3-(4-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3OS/c22-17-5-3-7-19-21(17)27-20-8-2-1-6-18(20)25(19)10-4-9-23-11-13-24(14-12-23)15-16-26/h1-3,5-8,26H,4,9-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGHLUNKUXKUSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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